molecular formula C7H13N3O B1345840 2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine CAS No. 915923-58-9

2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine

Cat. No. B1345840
M. Wt: 155.2 g/mol
InChI Key: QIZAQAIZJDBTJR-UHFFFAOYSA-N
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Description

“2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine” is a chemical compound with the empirical formula C7H14ClN3O and a molecular weight of 191.66 . It is also known as “2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride” and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine”, typically involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole . Another method involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .


Molecular Structure Analysis

The molecular structure of “2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine” includes an oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in similar structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine” include its empirical formula (C7H14ClN3O), molecular weight (191.66), and its SMILES string (CC(C1=NOC(CCN)=N1)C.Cl) .

Scientific Research Applications

Synthesis and Pharmacological Applications : Oxadiazoles, including 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, are recognized for their favorable physical, chemical, and pharmacokinetic properties. These compounds enhance pharmacological activity through hydrogen bond interactions with biomacromolecules, exhibiting antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Recent studies have reported new compounds containing oxadiazole rings, underscoring their utility in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).

Therapeutic Worth : The unique structural feature of 1,3,4-oxadiazole rings facilitates effective binding with various enzymes and receptors, eliciting a broad spectrum of bioactivities. This has led to the development of 1,3,4-oxadiazole-based derivatives for treating a range of ailments, highlighting their immense therapeutic value (Verma et al., 2019).

Synthetic Strategies for Psychological Disorders : Oxadiazoles have shown promise in treating mental health issues such as parkinsonism, Alzheimer's, schizophrenia, and epilepsy. Recent synthetic strategies for creating oxadiazole derivatives demonstrate their potential in addressing mental disorders, providing valuable insights for future research (Saxena et al., 2022).

Antiparasitic Agents : The heterocyclic oxadiazole rings, particularly 1,2,4- and 1,3,4-oxadiazoles, have been explored for the design and synthesis of new drugs to treat parasitic infections. Their distinct properties and interactions with biological receptors underline the oxadiazole core as a versatile scaffold in developing antiparasitic drugs (Pitasse-Santos et al., 2017).

Biological Activities of Coumarin and Oxadiazole Derivatives : Coumarin and oxadiazole derivatives exhibit a wide range of pharmacological activities. Their potential as foundational structures for synthesizing more effective and potent drugs has been thoroughly reviewed, showcasing their significance in drug development (Jalhan et al., 2017).

Safety And Hazards

Sigma-Aldrich provides “2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine” as-is and makes no representation or warranty whatsoever with respect to this product . For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5(2)7-9-6(3-4-8)11-10-7/h5H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZAQAIZJDBTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine

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